N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide
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Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methoxyacetamide with 5-neopentyl-1,3,4-thiadiazole-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide is unique due to its specific structural features, such as the presence of a methoxy group and a neopentyl group. These structural elements can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H17N3O2S |
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Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)5-8-12-13-9(16-8)11-7(14)6-15-4/h5-6H2,1-4H3,(H,11,13,14) |
InChI Key |
UFGIEMUHZARIEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)COC |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)COC |
Origin of Product |
United States |
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